molecular formula C9H11BrO2 B8107541 (4-(2-Bromoethoxy)phenyl)methanol CAS No. 38459-72-2

(4-(2-Bromoethoxy)phenyl)methanol

Cat. No.: B8107541
CAS No.: 38459-72-2
M. Wt: 231.09 g/mol
InChI Key: GAAPTDXMUPBCQD-UHFFFAOYSA-N
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Description

(4-(2-Bromoethoxy)phenyl)methanol is an organic compound with the molecular formula C9H11BrO2 It is characterized by a phenyl ring substituted with a bromoethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(2-Bromoethoxy)phenyl)methanol can be synthesized through the reaction of 4-hydroxybenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetone and requires refluxing for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Bromoethoxy)phenyl)methanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the bromoethoxy group, yielding simpler phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylmethanols with various functional groups.

    Oxidation: 4-(2-Bromoethoxy)benzoic acid.

    Reduction: 4-hydroxybenzyl alcohol.

Scientific Research Applications

(4-(2-Bromoethoxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-Bromoethoxy)phenyl)methanol involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzyl Alcohol: Lacks the bromoethoxy group, making it less reactive in nucleophilic substitution reactions.

    4-(2-Chloroethoxy)phenylmethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    4-(2-Iodoethoxy)phenylmethanol: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.

Uniqueness

(4-(2-Bromoethoxy)phenyl)methanol is unique due to its balanced reactivity, making it suitable for a variety of chemical transformations. The presence of both the bromoethoxy and methanol groups allows for diverse functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[4-(2-bromoethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAPTDXMUPBCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626049
Record name [4-(2-Bromoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38459-72-2
Record name [4-(2-Bromoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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